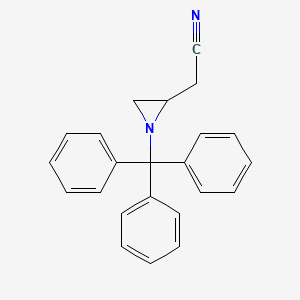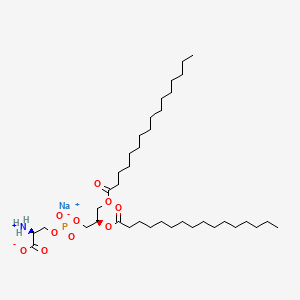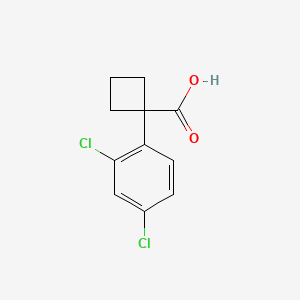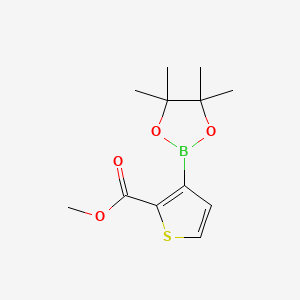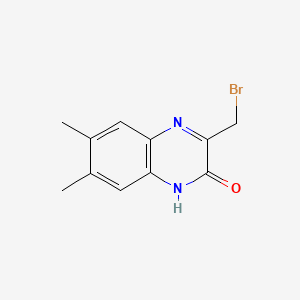
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is a heterocyclic organic compound that features a quinoxaline core with bromomethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL typically involves multi-step reactions starting from readily available precursors. One common route includes the bromination of a quinoxaline derivative followed by methylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methyl iodide or dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The bromomethyl group is a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines, depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The quinoxaline core can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)quinoxaline: Lacks the dimethyl substituents, making it less sterically hindered.
6,7-Dimethylquinoxaline: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
2-Methylquinoxaline: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is unique due to the combination of its bromomethyl and dimethyl substituents, which confer specific reactivity and steric properties
Properties
IUPAC Name |
3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFHYUITRDGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)
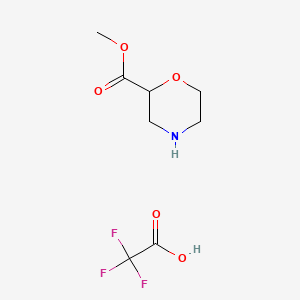

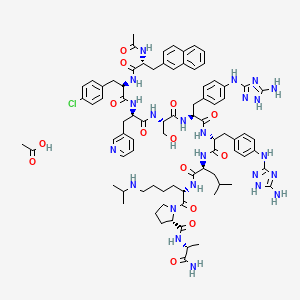
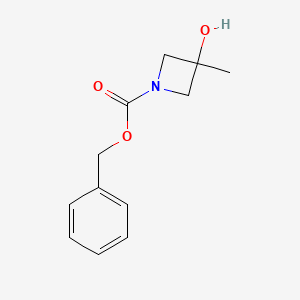
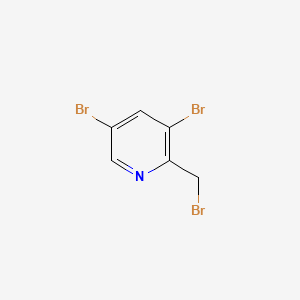

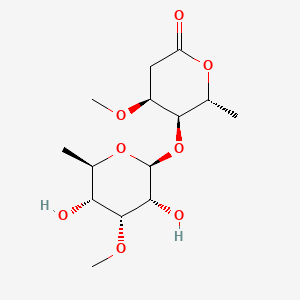
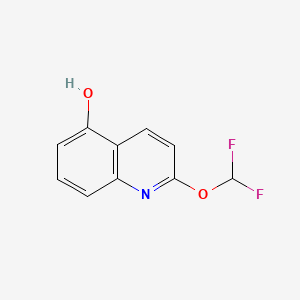
![1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate](/img/structure/B597162.png)
